molecular formula C12H27NaO4P B1588159 Phosphoric acid, dodecyl ester, sodium salt CAS No. 7423-32-7

Phosphoric acid, dodecyl ester, sodium salt

Cat. No.: B1588159
CAS No.: 7423-32-7
M. Wt: 289.30 g/mol
InChI Key: ZVVYVLPTTHGSPZ-UHFFFAOYSA-N
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Description

Phosphoric acid, dodecyl ester, sodium salt is a chemical compound with the molecular formula C12H26NaO4P. It is a type of alkyl phosphate ester, where a dodecyl group (a 12-carbon chain) is esterified with phosphoric acid, and the resulting ester is neutralized with sodium. This compound is commonly used as a surfactant in various industrial and commercial applications due to its ability to reduce surface tension and enhance the mixing of different substances .

Mechanism of Action

Target of Action

Phosphoric acid, dodecyl ester, sodium salt, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . The compound’s hydrocarbon tail interacts with the lipid bilayer, while its polar “headgroup” interacts with the aqueous environment .

Mode of Action

This compound operates by reducing the surface tension of liquids . It aligns and aggregates with other molecules of the compound at the surface of liquids, thereby lowering the surface tension and allowing for easier spreading and mixing of the liquid . This property makes it an effective detergent and a key ingredient in many cleaning and hygiene products .

Pharmacokinetics

As a surfactant, it is known to have good water solubility , which can influence its bioavailability and distribution

Result of Action

The primary result of the action of this compound is the disruption of lipid bilayers, leading to the solubilization of oils and other substances. This makes it effective in cleaning applications . In higher concentrations, it can denature proteins, which can have various effects on cells and may contribute to its microbicidal activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, it is biodegradable and may be hazardous to the environment, so water bodies should be given special attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, dodecyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with dodecanol (lauryl alcohol). The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

H3PO4+C12H25OHC12H25OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{C}_{12}\text{H}_{25}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+C12​H25​OH→C12​H25​OPO3​H2​+H2​O

The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:

C12H25OPO3H2+NaOHC12H25OPO3Na+H2O\text{C}_{12}\text{H}_{25}\text{OPO}_3\text{H}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO}_3\text{Na} + \text{H}_2\text{O} C12​H25​OPO3​H2​+NaOH→C12​H25​OPO3​Na+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and dodecanol are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dodecyl ester, sodium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phosphoric acid and dodecanol.

    Oxidation: The dodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Phosphoric acid, dodecyl ester, sodium salt has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Phosphoric acid, dodecyl ester, sodium salt can be compared with other alkyl phosphate esters, such as:

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it a versatile surfactant for various applications.

Properties

CAS No.

7423-32-7

Molecular Formula

C12H27NaO4P

Molecular Weight

289.30 g/mol

IUPAC Name

disodium;dodecyl phosphate

InChI

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);

InChI Key

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O.[Na]

Key on ui other cas no.

50957-96-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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